REACTION_CXSMILES
|
ClCCl.S(S([O-])=O)([O-])=O.[Na+].[Na+].[OH-:12].[Na+].I[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[CH2:15]([O:12][C:17]1[C:16]2[C:18]([C:19]([O:12][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[C:20]3[C:18]=1[CH:19]=[CH:20][CH:21]=[CH:22]3)=[CH:17][CH:16]=[CH:15][CH:15]=2)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22] |f:1.2.3,4.5,7.8|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.39 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
ICCCCCCCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for an additional 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added drop wise
|
Type
|
STIRRING
|
Details
|
The reaction was stirred at room temperature under nitrogen atmosphere over night
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the water phase was extracted two times with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic phases were washed two times with water
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain oil with crystals
|
Type
|
CUSTOM
|
Details
|
These were recrystallised in ethanol
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
TEMPERATURE
|
Details
|
After two crops the ethanol solution was cooled
|
Type
|
CUSTOM
|
Details
|
the ensuing yellow crystals was purified by column chromatography
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)OC=1C2=CC=CC=C2C(=C2C=CC=CC12)OCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.99 mmol | |
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |